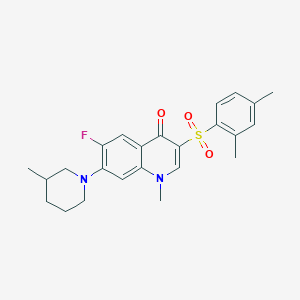
5-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-3-methylisoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-3-methylisoxazole is a complex organic compound that features both an isoxazole ring and a dihydroisoquinoline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-3-methylisoxazole typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine.
Attachment of the Dihydroisoquinoline Moiety: This step involves the alkylation of the isoxazole ring with a dihydroisoquinoline derivative under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-3-methylisoxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring, especially at the 3-methyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted isoxazoles.
Aplicaciones Científicas De Investigación
5-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-3-methylisoxazole has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity against neurological disorders.
Materials Science: The compound can be used in the synthesis of novel polymers and materials with unique electronic properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Mecanismo De Acción
The mechanism of action of 5-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-3-methylisoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can participate in hydrogen bonding and π-π interactions, while the dihydroisoquinoline moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- **5-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-hydroxy-3-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)methyl)-4H-pyran-4-one .
- **2-(2,6-dichlorophenyl)-1-[(1S,3R)-3-(hydroxymethyl)-5-(3-hydroxy-3-methylbutyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl]ethenone .
Uniqueness
5-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-3-methylisoxazole is unique due to its specific combination of an isoxazole ring and a dihydroisoquinoline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-3-methyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-11-8-14(17-15-11)10-16-7-6-12-4-2-3-5-13(12)9-16/h2-5,8H,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFCACUBMLKBTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CN2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[10-methoxy-7-(pyridin-4-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol](/img/structure/B2657308.png)

![1-[(4-Bromophenyl)sulfanyl]-3,3-dimethylbutan-2-one](/img/structure/B2657310.png)
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)cinnamamide hydrochloride](/img/structure/B2657312.png)
![1-(2-ethoxyphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2657315.png)


![3-Bromo-6-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2657324.png)
![2,4,4A,5,6,7-Hexahydro-benzo[6,7]cyclohepta[1,2-C]pyridazin-3-one](/img/structure/B2657325.png)

![3-[4-(Thiophene-3-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2657328.png)
![1-cyclohexyl-3-[3-(2-phenylmorpholin-4-yl)propyl]urea](/img/structure/B2657329.png)
![3-Chloro-4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2657330.png)
![6-chloro-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2657331.png)
